molecular formula C11H12O3 B3022840 Methyl 3-(2-oxopropyl)benzoate CAS No. 74998-19-9

Methyl 3-(2-oxopropyl)benzoate

Cat. No. B3022840
CAS RN: 74998-19-9
M. Wt: 192.21 g/mol
InChI Key: FRHNAXWWCGBMIE-UHFFFAOYSA-N
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Patent
US07241810B2

Procedure details

Tributyltin methoxide (80.3 mL, 279 mmol), methyl 3-bromobenzoate (53.5 g, 249 mmol), isopropenyl acetate (39.4 ml, 358 mmol), palladium(II)acetate (2.6 g, 11.6 mmol) and tri-ortho-tolylphosphine (7.1 g, 23.2 mmol) were stirred together in toluene (350 mL) at 100° C. under nitrogen for 18 hours. After cooling, the reaction was treated with potassium fluoride solution (4M, 560 ml) and stirred for 2 hours. The resulting mixture was diluted with further toluene (200 mL) and filtered through Celite®, washing the filter pad with ethyl acetate. The organic phase was separated, dried (sodium sulfate) and reduced in vacuo. The residue was purified by chromatography eluting with ethylacetate: pentane 10:90 to 20:80 to give the title compound (45.3 g) as an orange oil. 1H NMR (400 MHz, CDCl3) δ: 2.18 (3H, s), 3.75 (2H, s), 3.91 (3H, s), 7.43–7.37 (2H, m), 7.87 (1H, s), 7.95–7.93 (1H, d); LRMS ESI m/z 215 [M+Na]+, 191 [M−H]−.
Quantity
80.3 mL
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
39.4 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step One
Quantity
7.1 g
Type
catalyst
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].C([Sn+](CCCC)CCCC)CCC.Br[C:17]1[CH:18]=[C:19]([CH:24]=[CH:25][CH:26]=1)[C:20]([O:22][CH3:23])=[O:21].C([O:30][C:31]([CH3:33])=[CH2:32])(=O)C.[F-].[K+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>[CH3:23][O:22][C:20](=[O:21])[C:19]1[CH:24]=[CH:25][CH:26]=[C:17]([CH2:32][C:31](=[O:30])[CH3:33])[CH:18]=1 |f:0.1,4.5,7.8.9|

Inputs

Step One
Name
Quantity
80.3 mL
Type
reactant
Smiles
C[O-].C(CCC)[Sn+](CCCC)CCCC
Name
Quantity
53.5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=CC1
Name
Quantity
39.4 mL
Type
reactant
Smiles
C(C)(=O)OC(=C)C
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.6 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
7.1 g
Type
catalyst
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Step Two
Name
Quantity
560 mL
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
washing the filter pad with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography
WASH
Type
WASH
Details
eluting with ethylacetate: pentane 10:90 to 20:80

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45.3 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.